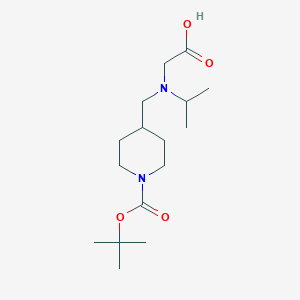

2-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)(isopropyl)amino)acetic acid

Description

2-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)(isopropyl)amino)acetic acid is a heterocyclic compound featuring a piperidine core modified with a tert-butoxycarbonyl (Boc) protecting group, an isopropylamino-methyl substituent, and an acetic acid moiety. The Boc group enhances solubility and stability during synthetic processes, while the isopropyl and acetic acid functionalities contribute to its versatility as a building block in pharmaceutical and organic synthesis. This compound is primarily utilized in the development of protease inhibitors, receptor modulators, and other bioactive molecules due to its structural adaptability .

Propriétés

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl-propan-2-ylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O4/c1-12(2)18(11-14(19)20)10-13-6-8-17(9-7-13)15(21)22-16(3,4)5/h12-13H,6-11H2,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGPDOZHVXMGIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCN(CC1)C(=O)OC(C)(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Boc group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The resulting Boc-protected piperidine is then reacted with an appropriate isopropylating agent to introduce the isopropyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one.

Reduction: : The isopropyl group can be reduced to form an isopropylamine derivative.

Substitution: : The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.

Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Substitution: : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are typically used to remove the Boc group.

Major Products Formed

Oxidation: : Piperidin-4-one

Reduction: : Isopropylamine derivative

Substitution: : Deprotected piperidine derivative

Applications De Recherche Scientifique

Targeted Protein Degradation (TPD)

One of the most significant applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can selectively target proteins for degradation by the ubiquitin-proteasome system. The rigid linker provided by this compound enhances the spatial orientation necessary for effective ternary complex formation between the target protein, the E3 ligase, and the PROTAC itself. This structural rigidity is essential for optimizing drug-like properties and improving efficacy in protein degradation processes .

Bioconjugation

The compound is utilized as a linker in bioconjugation strategies, where it facilitates the attachment of various biomolecules such as peptides, proteins, or nucleic acids to create more complex therapeutic agents. This application is particularly useful in developing antibody-drug conjugates (ADCs), which combine the specificity of antibodies with the cytotoxicity of drugs to target cancer cells selectively .

Synthesis of Novel Therapeutics

The versatility of this compound allows it to be employed in synthesizing novel therapeutic agents. Its ability to undergo various chemical reactions makes it a valuable intermediate in creating compounds with potential pharmacological activity. Researchers have explored its use in synthesizing analogs that may exhibit improved biological activity or reduced side effects compared to existing drugs .

Case Studies

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug delivery, the compound may interact with biological targets through non-covalent interactions or covalent bonding. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and analogous molecules:

Key Observations :

- piperidin-4-yl) may influence reactivity . In contrast, Compound 14 () and the m-tolyl derivative () feature phenylethyl and aromatic substituents, respectively, which alter steric and electronic properties .

- Synthesis Methods : The target compound and Compound 14 both employ di-tert-butyl dicarbonate for Boc protection, but Compound 14 requires NaOH-mediated conditions at 20–35°C . The commercial availability of ’s compound (97% purity) suggests optimized large-scale synthesis protocols .

Activité Biologique

The compound 2-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)(isopropyl)amino)acetic acid , also known as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an isopropylamino moiety. Its molecular formula is , and it exhibits properties typical of amino acids, including solubility in polar solvents.

Research indicates that compounds similar to 2-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)(isopropyl)amino)acetic acid can interact with various biological targets, particularly in the context of cancer therapy. The following mechanisms have been identified:

- Inhibition of Class I PI3-Kinase : This compound may act as an inhibitor of Class I PI3-kinase enzymes, which are crucial in regulating cellular proliferation and survival. Inhibiting these pathways can lead to reduced tumor growth and proliferation in cancer models .

- Modulation of P-glycoprotein (P-gp) : Studies have shown that compounds targeting P-gp can reverse drug resistance in cancer cells. The interaction with P-gp affects ATPase activity, which is essential for the efflux function of this transporter .

- Epigenetic Regulation : Some derivatives have been screened for their ability to reverse epigenetic silencing, indicating a potential role in gene expression modulation .

Structure-Activity Relationships (SAR)

The biological activity of 2-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)(isopropyl)amino)acetic acid can be influenced by modifications to its structure:

| Structural Modification | Effect on Activity |

|---|---|

| Change in Boc group size | Alters solubility and permeability |

| Variation in piperidine substitution | Impacts binding affinity to targets |

| Isopropyl chain length | Affects lipophilicity and cellular uptake |

Case Studies

- Anti-Tumor Activity : In a study involving various analogs, compounds similar to this one were tested for anti-tumor efficacy. Results indicated significant reductions in tumor volume and weight without severe side effects in murine models .

- P-gp Interaction Studies : A comprehensive analysis demonstrated that certain derivatives could enhance ATPase activity of P-gp, suggesting their potential as chemosensitizers in resistant cancer types .

- Epigenetic Modulation : In cellular assays, the compound was evaluated for its ability to induce GFP expression by reversing silencing mechanisms, showing promise as a therapeutic agent in epigenetic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.